naphtho[2,1-b]furan-1(2H)-one naphtho[2,1-b]furan-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 19997-42-3
VCID: VC20806285
InChI: InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
SMILES: C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol

naphtho[2,1-b]furan-1(2H)-one

CAS No.: 19997-42-3

Cat. No.: VC20806285

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

naphtho[2,1-b]furan-1(2H)-one - 19997-42-3

CAS No. 19997-42-3
Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
IUPAC Name benzo[e][1]benzofuran-1-one
Standard InChI InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
Standard InChI Key IONYAPWXJUCNPR-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Canonical SMILES C1C(=O)C2=C(O1)C=CC3=CC=CC=C32

Chemical Structure and Properties

Naphtho[2,1-b]furan-1(2H)-one is characterized by a specific molecular arrangement where a naphthalene ring is fused with a furan ring system. The compound contains a lactone functionality, which contributes to its reactivity and biological properties.

Basic Chemical Information

PropertyValue
Molecular FormulaC₁₂H₈O₂
Molecular Weight184.19 g/mol
Chemical ClassNaphthofuran lactone
Structural FeaturesNaphthalene ring fused to a furan ring with a ketone group
IUPAC NameNaphtho[2,1-b]furan-1(2H)-one

The structure of naphtho[2,1-b]furan-1(2H)-one consists of a twelve-membered naphthalene ring fused to a five-membered furan ring containing a carbonyl group at position 1 . This structural arrangement contributes to the compound's chemical reactivity and biological activity potential.

Structural Relationship to Other Naphthofuran Derivatives

Naphtho[2,1-b]furan-1(2H)-one is structurally related to other naphthofuran derivatives, including naphtho[2,1-b]furan-2(1H)-one, which has a similar molecular formula (C₁₂H₈O₂) and molecular weight (184.19 g/mol) but differs in the position of the ketone group .

Isomeric Relationship

The isomeric relationship between naphtho[2,1-b]furan-1(2H)-one and naphtho[2,1-b]furan-2(1H)-one is important for understanding structure-activity relationships. Naphtho[2,1-b]furan-2(1H)-one (CAS: 4352-63-0) is also known by synonyms such as 1H-benzo[e]benzofuran-2-one and 1,2-Dihydro-2-oxonaphtho[2,1-b]furan .

Synthesis Methods

Several methods have been reported for the synthesis of naphtho[2,1-b]furan derivatives, which can be adapted for the preparation of naphtho[2,1-b]furan-1(2H)-one.

Classical Synthesis Approaches

One established method for synthesizing naphtho[2,1-b]furan derivatives involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in acetone. This reaction proceeds through an initial O-alkylation followed by an intramolecular aldol condensation to form the furan ring .

Modern Synthetic Methods

A more recent approach for synthesizing functionalized naphtho[2,1-b]furan derivatives involves a one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine . This method provides several advantages:

  • It avoids the use of expensive catalysts

  • It eliminates the need for chromatographic separation

  • It yields a wide range of novel naphtho[2,1-b]furans in excellent yields

  • The protocol involves a simple two-step process:

    • Initial reaction in acetonitrile with triethylamine at room temperature for 24 hours

    • Subsequent treatment with HCl/AcOH under reflux conditions for 1 hour

Biological Activities

Naphtho[2,1-b]furan derivatives, including naphtho[2,1-b]furan-1(2H)-one, have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.

Antimicrobial Properties

Naphtho[2,1-b]furan derivatives have shown significant antibacterial activity against various bacterial strains. Studies have reported activity against Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas diminuta, Proteus vulgaris, and Pseudomonas aeruginosa . Certain derivatives, particularly those with specific substituents at the 2-position, exhibit moderate to high antimicrobial activity.

Antifungal Activity

Several naphtho[2,1-b]furan derivatives have demonstrated antifungal properties against Aspergillus niger and Candida albicans . Compounds with specific functional groups can show enhanced antifungal activity compared to standard antifungal agents.

Additional Pharmacological Properties

The naphthofuran scaffold contributes to numerous other biological activities:

  • Anthelmintic activity: Some naphtho[2,1-b]furan derivatives have shown activity against Pherituma posthuma, although generally less potent than standard drugs like Mebendazole and Piperazine citrate .

  • Anti-inflammatory properties: Several derivatives demonstrate anti-inflammatory activity through mechanisms likely involving inhibition of inflammatory mediators .

  • Analgesic effects: Naphtho[2,1-b]furan derivatives have shown moderate analgesic properties in experimental models .

  • Antipyretic and diuretic activities: Certain derivatives exhibit moderate antipyretic and diuretic effects, making them potentially useful in conditions requiring these therapeutic actions .

Research Developments and Applications

Research on naphtho[2,1-b]furan-1(2H)-one and related derivatives has significantly expanded in recent years, with several groups investigating their potential applications.

Structure-Activity Relationship Studies

Various studies have focused on modifying the naphtho[2,1-b]furan scaffold to enhance biological activities. Key findings include:

  • Substitution at the 2-position significantly influences antimicrobial activity

  • Introduction of heterocyclic moieties like pyrazole, isoxazole, pyrimidine, and quinoline at specific positions enhances biological properties

  • Compounds containing electron-withdrawing groups often show better antimicrobial activity than those with electron-donating groups

Medicinal Chemistry Applications

The versatile biological activity profile of naphtho[2,1-b]furan derivatives has led to their investigation as potential:

  • Antimicrobial agents for drug-resistant infections

  • Anti-inflammatory drugs with potentially fewer side effects than current options

  • Analgesic compounds with novel mechanisms of action

  • Components in multi-targeted drug development strategies

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